molecular formula C14H20N2O2 B7501653 1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]ethanone

1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]ethanone

Cat. No. B7501653
M. Wt: 248.32 g/mol
InChI Key: PJLKVDZVPIJMLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]ethanone, also known as MPME, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a piperazine derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.

Mechanism of Action

1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]ethanone acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. This means that it increases the levels of serotonin in the brain, which is known to improve mood and reduce anxiety. Additionally, its partial agonist activity at the 5-HT1A receptor may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]ethanone has been shown to increase the levels of serotonin in the brain, which is known to improve mood and reduce anxiety. It has also been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its antidepressant effects. Additionally, 1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]ethanone has been shown to have neuroprotective effects in animal models, which may have implications for the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]ethanone has several advantages for lab experiments, including its high purity and well-established synthesis methods. Additionally, its mechanism of action and biochemical and physiological effects have been studied extensively, making it a valuable tool for research. However, one limitation of 1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]ethanone is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]ethanone, including its potential use in the treatment of neurological disorders, such as depression and anxiety. Additionally, its neuroprotective effects may have implications for the treatment of neurodegenerative disorders, such as Alzheimer's disease. Further research is needed to fully understand the therapeutic potential of 1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]ethanone and its limitations.

Synthesis Methods

1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]ethanone can be synthesized through various methods, including the reaction of 4-methoxybenzyl chloride with piperazine in the presence of a base, such as potassium carbonate. This method yields 1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]ethanone with a purity of over 95%. Another method involves the reaction of 4-methoxybenzylamine with ethyl chloroacetate in the presence of piperazine, followed by hydrolysis to yield 1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]ethanone.

Scientific Research Applications

1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]ethanone has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders, such as depression and anxiety. It has been shown to have anxiolytic and antidepressant effects in animal models, and its mechanism of action has been studied extensively.

properties

IUPAC Name

1-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-12(17)16-9-7-15(8-10-16)11-13-3-5-14(18-2)6-4-13/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLKVDZVPIJMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]ethanone

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